molecular formula C4H6I2 B6315096 (Z)-1,3-Diiodo-2-butene CAS No. 134005-20-2

(Z)-1,3-Diiodo-2-butene

Cat. No.: B6315096
CAS No.: 134005-20-2
M. Wt: 307.90 g/mol
InChI Key: MTIFMNTZMLZREE-RQOWECAXSA-N
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Description

(Z)-1,3-Diiodo-2-butene is an organic compound characterized by the presence of two iodine atoms attached to a butene backbone The “Z” designation indicates that the higher priority substituents on each carbon of the double bond are on the same side, making it a geometric isomer

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1,3-Diiodo-2-butene typically involves the halogenation of butene derivatives. One common method is the addition of iodine to 1,3-butadiene under controlled conditions to ensure the formation of the Z-isomer. The reaction is usually carried out in the presence of a catalyst such as silver nitrate or under UV light to facilitate the addition of iodine atoms.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes where butadiene is reacted with iodine in the presence of stabilizers and catalysts to control the reaction rate and yield. The process requires careful monitoring of temperature and pressure to ensure the selective formation of the desired isomer.

Chemical Reactions Analysis

Types of Reactions

(Z)-1,3-Diiodo-2-butene can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atoms can be replaced by other nucleophiles such as hydroxide ions, leading to the formation of different substituted butenes.

    Elimination Reactions: Under basic conditions, this compound can undergo elimination to form butadiene.

    Oxidation and Reduction: The compound can be oxidized to form diiodo alcohols or reduced to form butene derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

    Elimination: Strong bases such as sodium ethoxide in ethanol.

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products

    Substitution: Formation of hydroxylated butenes.

    Elimination: Formation of butadiene.

    Oxidation: Formation of diiodo alcohols.

    Reduction: Formation of butene derivatives.

Scientific Research Applications

(Z)-1,3-Diiodo-2-butene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential use in radiolabeling and imaging due to the presence of iodine atoms.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Z)-1,3-Diiodo-2-butene involves its interaction with various molecular targets. The iodine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include nucleophilic substitution and elimination reactions, depending on the conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

    (E)-1,3-Diiodo-2-butene: The E-isomer where the iodine atoms are on opposite sides of the double bond.

    1,3-Dibromo-2-butene: Similar structure but with bromine atoms instead of iodine.

    1,3-Dichloro-2-butene: Similar structure but with chlorine atoms instead of iodine.

Uniqueness

(Z)-1,3-Diiodo-2-butene is unique due to the presence of iodine atoms, which are larger and more polarizable than bromine or chlorine. This results in different reactivity and physical properties, making it suitable for specific applications where other halogenated butenes may not be as effective.

Properties

IUPAC Name

(Z)-1,3-diiodobut-2-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6I2/c1-4(6)2-3-5/h2H,3H2,1H3/b4-2-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTIFMNTZMLZREE-RQOWECAXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCI)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/CI)/I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6I2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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